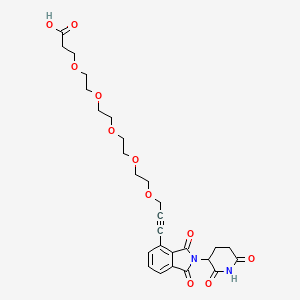
Thalidomide-propargyl-O-PEG4-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-propargyl-O-PEG4-C2-acid is a synthetic compound that combines a thalidomide-based ligand with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG4-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is modified to introduce a functional group that can be linked to the PEG chain.
PEGylation: The PEG chain is attached to the thalidomide derivative through a series of reactions, typically involving ester or amide bond formation.
Propargylation: The terminal propargyl group is introduced to the PEG chain, often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG derivatives are synthesized and purified.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control.
Purification: The final product is purified using techniques such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-O-PEG4-C2-acid undergoes several types of chemical reactions:
Click Chemistry: The propargyl group can participate in CuAAC reactions with azide-containing molecules.
Substitution Reactions: The PEG chain can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions are typically PROTAC molecules, which consist of the this compound linked to a target protein ligand .
Scientific Research Applications
Thalidomide-propargyl-O-PEG4-C2-acid has a wide range of scientific research applications:
Mechanism of Action
Thalidomide-propargyl-O-PEG4-C2-acid exerts its effects through the formation of PROTACs. These molecules function by:
Binding to Target Proteins: The thalidomide-based ligand binds to the target protein.
Recruiting E3 Ligase: The PEG linker facilitates the recruitment of an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG4-azide: Contains an azide group instead of a propargyl group, used in similar click chemistry reactions.
Thalidomide-O-PEG2-propargyl: Similar structure but with a shorter PEG linker.
Uniqueness
Thalidomide-propargyl-O-PEG4-C2-acid is unique due to its specific combination of a thalidomide-based ligand, a PEG4 linker, and a propargyl group. This combination allows for versatile applications in PROTAC synthesis and targeted protein degradation .
Properties
Molecular Formula |
C27H32N2O11 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H32N2O11/c30-22-7-6-21(25(33)28-22)29-26(34)20-5-1-3-19(24(20)27(29)35)4-2-9-36-11-13-38-15-17-40-18-16-39-14-12-37-10-8-23(31)32/h1,3,5,21H,6-18H2,(H,31,32)(H,28,30,33) |
InChI Key |
DXZMKHJBEXAYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


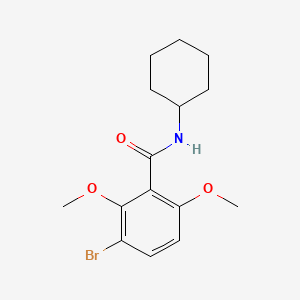


![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)

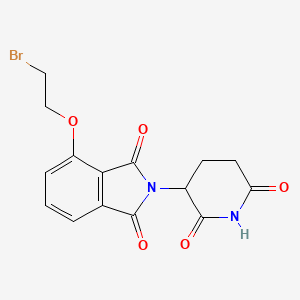
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
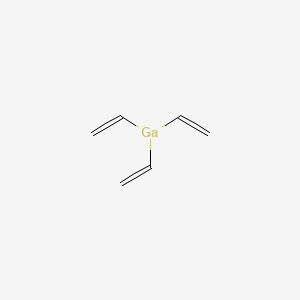
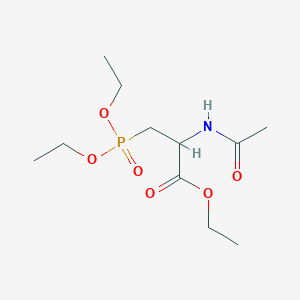
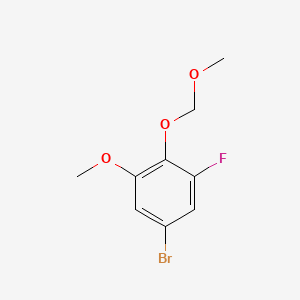
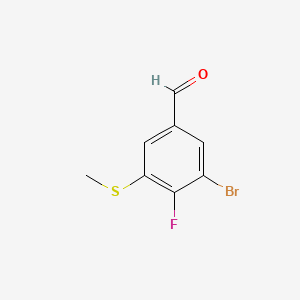
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)


